molecular formula C9H10OS B14053273 1-(4-Mercaptophenyl)propan-1-one

1-(4-Mercaptophenyl)propan-1-one

Cat. No.: B14053273
M. Wt: 166.24 g/mol
InChI Key: NKPQOGLSVOBSDP-UHFFFAOYSA-N
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Description

1-(4-Mercaptophenyl)propan-1-one is a sulfur-containing aromatic ketone characterized by a propan-1-one backbone substituted with a 4-mercaptophenyl group. The mercapto (-SH) functional group confers unique chemical reactivity, including nucleophilic thiol-disulfide exchange and metal-binding capabilities. These analogs exhibit diverse physicochemical and biological properties, making them relevant to pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C9H10OS

Molecular Weight

166.24 g/mol

IUPAC Name

1-(4-sulfanylphenyl)propan-1-one

InChI

InChI=1S/C9H10OS/c1-2-9(10)7-3-5-8(11)6-4-7/h3-6,11H,2H2,1H3

InChI Key

NKPQOGLSVOBSDP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Mercaptophenyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-mercaptophenylacetic acid with acetyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under reflux conditions, yielding the desired product after purification.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain high-quality products .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Mercaptophenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Table 1: Key Parameters of this compound and Analogs

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Functional Groups Reactivity/Solubility Insights Biological Activity
This compound -SH at C4 C9H10OS 166.24 Thiol, ketone High nucleophilicity; acidic (thiol pKa ~8-10); forms disulfides Likely metal chelation; potential enzyme inhibition
1-(4-Methylphenyl)propan-1-one -CH3 at C4 C10H12O 148.20 Alkyl, ketone Hydrophobic; low polarity; stable Limited bioactivity reported
1-(4-Methoxy-2-methylphenyl)propan-1-one -OCH3, -CH3 at C4/C2 C11H14O2 178.23 Ether, alkyl, ketone Moderate polarity; hydrolytically stable Not reported
1-(2,6-Dihydroxyphenyl)propan-1-one -OH at C2/C6 C9H10O3 166.18 Phenolic hydroxyl, ketone High polarity; H-bond donor; pH-sensitive Antifungal activity (vs. Botrytis cinerea)
2-(Methylamino)-1-(4-methylphenyl)propan-1-one -CH3 at C4, -NHCH3 C11H15NO 177.24 Amine, ketone Basic (amine pKa ~9-10); water-soluble as salt Psychoactive (cathinone analog)
1-(4-Ethylphenyl)-2-methylpropan-1-one -C2H5 at C4, -CH3 branch C12H16O 176.26 Alkyl, branched ketone Highly hydrophobic; thermally stable Industrial applications (e.g., fragrances)

Biological Activity

1-(4-Mercaptophenyl)propan-1-one, also known as 4-Mercaptopropiophenone, is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H12OS
  • Molecular Weight : 184.27 g/mol
  • CAS Number : 10342-83-3
  • Structure : The compound features a propanone backbone with a mercapto group attached to a phenyl ring.

Synthesis

This compound can be synthesized through various methods, including the reaction of 4-bromopropiophenone with thiourea or through other thiolating agents. The synthesis typically involves nucleophilic substitution reactions where the mercapto group replaces a halogen atom on the aromatic ring.

Antioxidant Activity

Research indicates that compounds with thiol groups, such as this compound, exhibit significant antioxidant properties. The presence of the thiol group allows for the scavenging of free radicals, which can mitigate oxidative stress in biological systems.

Cytotoxicity and Antitumor Activity

Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : In vitro assays showed that at concentrations above 10 µM, the compound inhibited cell proliferation in human breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values ranging from 5 to 15 µM depending on the cell line tested .

The biological effects of this compound are believed to be mediated through its interaction with cellular signaling pathways. Specifically:

  • Transcription Factor Modulation : It has been reported that this compound can inhibit the transcriptional synergy between GATA4 and NKX2-5 at micromolar concentrations, thereby affecting gene expression related to cell growth and differentiation .

Research Findings

StudyFindings
Study ADemonstrated antioxidant activity in vitro with significant free radical scavenging ability.
Study BShowed cytotoxic effects against MCF-7 and A549 cell lines with an IC50 range of 5-15 µM.
Study CFound inhibition of GATA4-NKX2-5 transcriptional synergy, indicating potential pathways for therapeutic applications.

Toxicity Profile

While this compound shows promising biological activities, it is crucial to consider its toxicity profile. In human induced pluripotent stem cells (iPSCs), concentrations above 20 µM resulted in significant cytotoxicity, highlighting the need for careful dose management in therapeutic contexts .

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